molecular formula C14H30O13 B8113406 Methyl-beta-D-glucopyranoside hemihydrate

Methyl-beta-D-glucopyranoside hemihydrate

Cat. No. B8113406
M. Wt: 406.38 g/mol
InChI Key: CTOZFQQBPKUGJI-LOEDHUTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-beta-D-glucopyranoside hemihydrate is a useful research compound. Its molecular formula is C14H30O13 and its molecular weight is 406.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-beta-D-glucopyranoside hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-beta-D-glucopyranoside hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Shift Tensors in Methyl Glycosides

Methyl-beta-D-glucopyranoside hemihydrate has been studied for its complete carbon-13 chemical shift tensors measured in single crystals. This research contributes to understanding the structural and electronic environments of carbons in complex organic molecules (Liu, Phung, Alderman, & Grant, 1996).

Crystal Structures of Glucopyranoside Compounds

Studies on the crystal structures of glucopyranoside compounds, including methyl-beta-D-glucopyranoside hemihydrate, provide insights into the molecular packing and hydrogen-bonding patterns in these substances, which are relevant for understanding their physical properties and potential applications (Jeffrey, Yeon, & Abola, 1987).

Beta-Glucosidase Assays in Medical Research

Research has explored the use of synthetic glucosides, including methyl-beta-D-glucopyranoside, in enzymatic assays for diagnostic purposes in medical research, particularly for diseases like Gaucher's disease (Daniels & Glew, 1982).

Conformational Analysis in Biochemistry

Conformational analysis of beta-glycosidic linkages in glucobiosides, including methyl-beta-D-glucopyranoside, has been performed to understand the molecular conformations in solution and how these affect biological processes (Olsson, Serianni, & Stenutz, 2008).

Accumulation in Plants

Studies have shown that methyl-beta-D-glucopyranoside accumulates in certain plants, and its synthesis may impact the accumulation of methanol and its derivatives in the cytoplasm. This research is significant in understanding plant biochemistry and metabolism (Aubert, Choler, Pratt, Douzet, Gout, & Bligny, 2004).

Biotransformation in Microbial Systems

Methyl-beta-D-glucopyranoside has been used in studies involving the biotransformation of this compound to higher chain alkyl glucosides by enzymes from microorganisms like Pichia etchellsii, highlighting its application in biotechnology (Rather, Mishra, Verma, & Chand, 2012).

Glycoside Reactivity in Organic Chemistry

Research on the reactivity of glucosides, including methyl-beta-D-glucopyranoside, contributes to our understanding of how glycoside conformation affects chemical reactions, which is crucial for synthetic organic chemistry and drug design (McDonnell, López, Murphy, Fernández Bolaños, Hazell, & Bols, 2004).

Ultrasonic Relaxation in Solution Chemistry

Studies involving the ultrasonic relaxation properties of methyl-beta-D-glucopyranoside in aqueous solution have provided insights into the molecular dynamics and interactions of carbohydrates in solution, which is relevant for understanding their physical properties and behavior (Behrends, Cowman, Eggers, Eyring, Kaatze, Majewski, Petrucci, Richmann, & Riech, 1997).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZFQQBPKUGJI-LOEDHUTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl-beta-D-glucopyranoside hemihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.